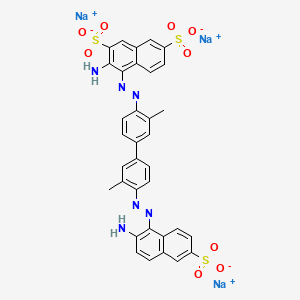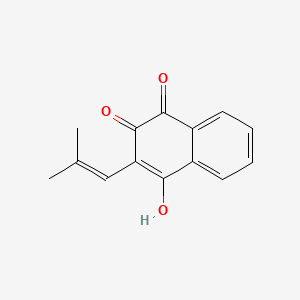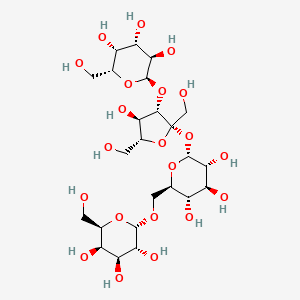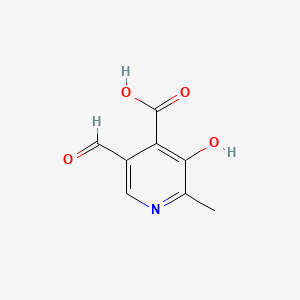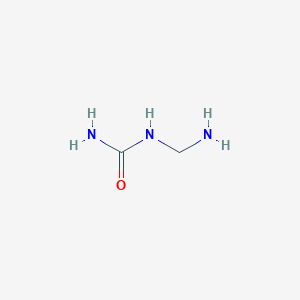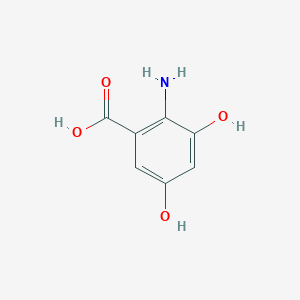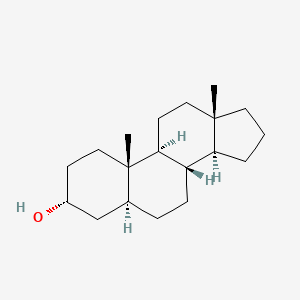
Strobamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Strobamine is a naturally occurring alkaloid first isolated from the leaves of the endemic New Caledonian plant Knightia strobilina Labill in 1980 It belongs to the class of tropane alkaloids, which are known for their diverse biological activities
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The enantioselective synthesis of strobamine involves the addition of cinnamoyl cyanide to tropinone lithium enolate, which is generated by treating (S,S’)-α,α-dimethyldibenzylamide with butyl lithium in the presence of lithium chloride . The resulting compound, chalcothis compound, is then treated with 2N sulfuric acid to yield a mixture of this compound and its C-2 epimer . These compounds can be separated by column chromatography.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the synthetic route described above can be adapted for large-scale production. The use of chiral auxiliaries and enantioselective catalysts can enhance the yield and purity of the desired enantiomer.
Analyse Chemischer Reaktionen
Types of Reactions
Strobamine undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert this compound to its reduced forms.
Substitution: this compound can undergo nucleophilic substitution reactions, particularly at the nitrogen atom.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products
The major products formed from these reactions include N-oxides, reduced this compound derivatives, and substituted this compound compounds.
Wissenschaftliche Forschungsanwendungen
Strobamine has a wide range of applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: this compound is studied for its potential effects on neurotransmitter systems.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for neurological disorders.
Wirkmechanismus
Strobamine exerts its effects by interacting with specific molecular targets and pathways. It is known to bind to neurotransmitter receptors, modulating their activity and influencing neurotransmission. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest its involvement in cholinergic and dopaminergic systems .
Vergleich Mit ähnlichen Verbindungen
Strobamine is structurally similar to other tropane alkaloids such as scopolamine and atropine. it is unique due to its specific stereochemistry and biological activity. Similar compounds include:
Scopolamine: Known for its anticholinergic effects.
Atropine: Used as a medication to treat certain types of nerve agent and pesticide poisonings.
Physostigmine: A cholinesterase inhibitor used to treat glaucoma and anticholinergic toxicity .
This compound’s unique properties make it a valuable compound for further research and potential therapeutic applications.
Eigenschaften
Molekularformel |
C17H19NO2 |
|---|---|
Molekulargewicht |
269.34 g/mol |
IUPAC-Name |
(5S)-12-methyl-5-phenyl-6-oxa-12-azatricyclo[7.2.1.02,7]dodec-2(7)-en-3-one |
InChI |
InChI=1S/C17H19NO2/c1-18-12-7-8-13(18)17-14(19)10-15(20-16(17)9-12)11-5-3-2-4-6-11/h2-6,12-13,15H,7-10H2,1H3/t12?,13?,15-/m0/s1 |
InChI-Schlüssel |
SMCUGCCLJBVSAQ-PIMMBPRGSA-N |
SMILES |
CN1C2CCC1C3=C(C2)OC(CC3=O)C4=CC=CC=C4 |
Isomerische SMILES |
CN1C2CCC1C3=C(C2)O[C@@H](CC3=O)C4=CC=CC=C4 |
Kanonische SMILES |
CN1C2CCC1C3=C(C2)OC(CC3=O)C4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


